molecular formula C9H11F2NO B13206049 1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine

1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine

Cat. No.: B13206049
M. Wt: 187.19 g/mol
InChI Key: SIXAHZUTKFJHJI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methoxyethanamine moiety

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine typically involves the reaction of 2,5-difluorobenzaldehyde with methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity and subsequent biological responses. Pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:

    1-(3,5-Difluorophenyl)-2-methoxyethan-1-amine: Similar in structure but with different fluorine substitution patterns, leading to variations in chemical and biological properties.

    1-(2,5-Difluorophenyl)-3-methoxypropan-1-amine: Differing by an additional carbon in the alkyl chain, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11F2NO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3

InChI Key

SIXAHZUTKFJHJI-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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